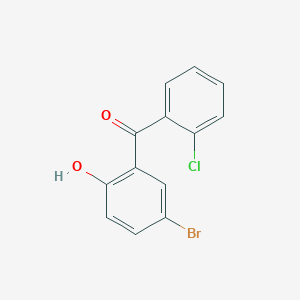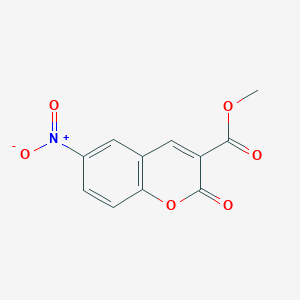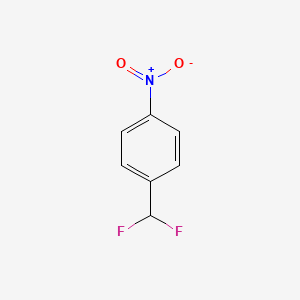
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate
Übersicht
Beschreibung
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Recognition and Liquid Crystals
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate and its derivatives have been studied for their applications in chiral recognition and the formation of liquid crystals. For instance, certain diastereomers of related compounds have been synthesized and characterized to understand their phase behaviors, which are crucial for liquid crystal applications (Percec, Oda, Rinaldi, & Hensley, 1994). These findings have implications for the development of materials with specific optical and electronic properties.
Influence on Phase Transition and Helical Pitch
The impact of fluoro- and cyanoterminated compounds on the induction of antiferroelectric phases and on helical pitch has been explored (Tykarska, Garbat, & Rejmer, 2011). This research is significant for the design of materials with controlled electro-optical characteristics, which can be used in display technologies and other applications requiring precise control of light and color.
Molecular Engineering of Liquid-Crystalline Polymers
A key area of research involves the molecular engineering of liquid-crystalline polymers using compounds like this compound. These studies focus on the synthesis and characterization of various polymers and copolymers, investigating their phase behavior and potential applications in materials science (Percec & Oda, 1995). Such research contributes to the development of advanced materials with unique properties, like flexibility, durability, and responsiveness to external stimuli.
Optical Properties and Sensors
Research has also delved into the synthesis and characterization of fluoro-substituted compounds, exploring their potential applications in optical sensors and nonlinear optical properties. This includes the study of their molecular structure, vibrational wavenumbers, and hyperpolarizability (Mary et al., 2014). These findings are essential for the development of sensitive and accurate optical sensors for various applications, including environmental monitoring and medical diagnostics.
Synthesis Techniques
In addition to application-focused research, there is significant work on improving synthesis techniques for compounds like this compound. This includes efforts to develop more efficient, cost-effective, and environmentally friendly methods for producing these compounds (Qiu, Gu, Zhang, & Xu, 2009). Such research is fundamental to making these compounds more accessible for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-(2-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSDXWGEZLFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















